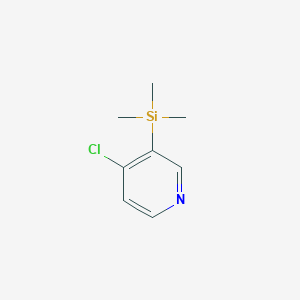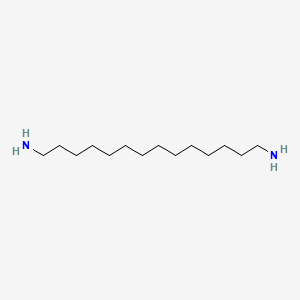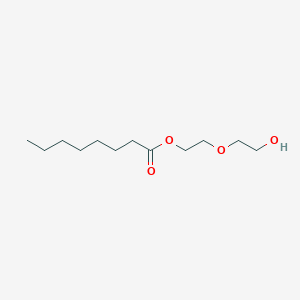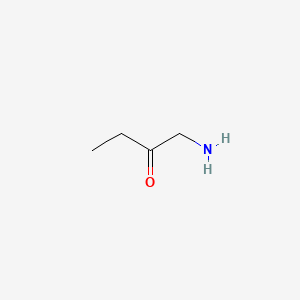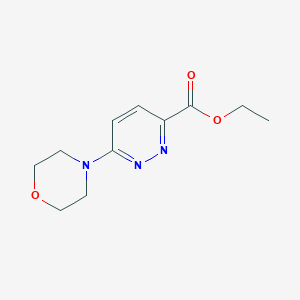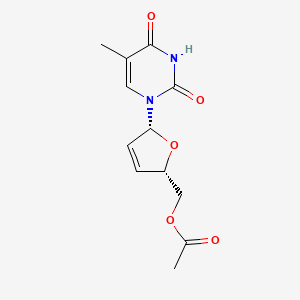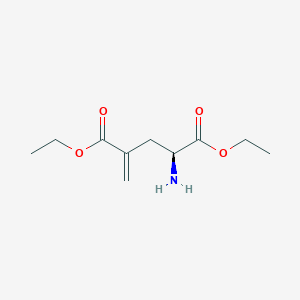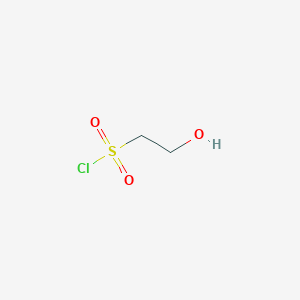
2-Hydroxyethane-1-sulfonyl chloride
Übersicht
Beschreibung
2-Hydroxyethane-1-sulfonyl chloride is a chemical compound that contains both sulfonyl chloride and primary alcohol functional groups. This compound is known for its unique reactivity and versatility in various chemical reactions .
Wirkmechanismus
Target of Action
The primary target of 2-Hydroxyethane-1-sulfonyl chloride is water molecules in the environment . The compound interacts with water during the process of hydrolysis .
Mode of Action
The interaction of this compound with its targets involves a complex mechanism. The hydrolysis of this compound results in the formation of a transient intermediate, 1,2-oxathietane 2,2-dioxide (also known as β-sultone) . This intermediate rapidly undergoes further reaction, which is the major pathway . There is also a minor direct hydrolysis route . The kinetics of both the β-sultone formation and the direct hydrolysis show two terms, one first order in the compound alone, and the other first order in hydroxide as well .
Biochemical Pathways
The hydrolysis of this compound affects the biochemical pathways involving sulfonyl chlorides . The formation of β-sultone and its rapid further reaction, along with a minor direct hydrolysis route, are the chief features of these pathways .
Pharmacokinetics
The compound’s interaction with water molecules suggests that its bioavailability may be influenced by the aqueous environment in which it is present .
Result of Action
The hydrolysis of this compound results in the formation of sodium 2-hydroxyethane-sulfonate, with small but consistently observable amounts of sodium 2-chloroethanesulfonate . These are the molecular and cellular effects of the compound’s action .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the rates of the first- and second-order reactions in its hydrolysis are lowered by added sodium chloride . This suggests that the presence of other ions in the environment can affect the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
2-Hydroxyethane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the transformation of amide bonds . It interacts with various enzymes and proteins, facilitating the formation of sulfonylated products. The compound’s interaction with biomolecules often involves the formation of a sulfonyl chloride intermediate, which can further react with nucleophiles such as amines and alcohols . These interactions are crucial for the synthesis of various biochemical compounds and the modification of biomolecules.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through sulfonylation . This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in cellular responses and metabolic pathways . Additionally, the compound’s ability to modify enzymes can affect various biochemical processes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of sulfonyl chloride intermediates . These intermediates can react with nucleophiles, leading to the modification of biomolecules. The compound can inhibit or activate enzymes by sulfonylating specific amino acid residues, thereby altering their function . This mechanism is essential for the compound’s role in biochemical synthesis and modification.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to the compound can lead to gradual changes in cellular function, including alterations in enzyme activity and protein function . These temporal effects are important considerations for its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify biomolecules without causing significant toxicity . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in sulfonylation reactions . It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . This interaction can affect metabolic flux and the levels of specific metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity and effectiveness in modifying biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding its localization is important for optimizing its use in biochemical research and applications.
Vorbereitungsmethoden
2-Hydroxyethane-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of sodium 2-bromoethanesulfonate with a base, followed by the addition of a sulfonyl chloride reagent . The reaction conditions typically involve refluxing the mixture and subsequent purification steps to isolate the desired product . Industrial production methods may vary, but they generally follow similar principles of sulfonyl chloride synthesis .
Analyse Chemischer Reaktionen
2-Hydroxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including hydrolysis, oxidation, and substitution reactions. In hydrolysis, the compound reacts with water to form a β-sultone intermediate, which further reacts to form the final hydrolysis products . Common reagents used in these reactions include bases such as sodium hydroxide and other nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethane-1-sulfonyl chloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various compounds, including sulfonamides and sulfonyl azides . In biology and medicine, it may be used in the development of pharmaceuticals and other biologically active molecules . Additionally, this compound finds applications in industrial processes, where it serves as a crucial intermediate in the production of other chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and hydroxyalkanesulfonyl chlorides. Similar compounds include methanesulfonyl chloride and ethanesulfonyl chloride, which also contain sulfonyl chloride functional groups . this compound is unique due to the presence of both sulfonyl chloride and primary alcohol functions, which impart distinct reactivity and versatility in chemical reactions .
Eigenschaften
IUPAC Name |
2-hydroxyethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S/c3-7(5,6)2-1-4/h4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMHQHUZLWXMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521042 | |
| Record name | 2-Hydroxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78303-70-5 | |
| Record name | 2-Hydroxyethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


